molecular formula C8H9NO2S B12069252 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-7-carboxylic acid

4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-7-carboxylic acid

Cat. No.: B12069252
M. Wt: 183.23 g/mol
InChI Key: OCEBBRCFHOQOQC-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-7-carboxylic acid is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Compounds based on the 4,5,6,7-tetrahydrothienopyridine structure have been identified as promising lead scaffolds for novel fungicides, demonstrating high efficacy against plant pathogenic fungi such as C. arachidicola and S. sclerotiorum . Transcriptome studies on related analogs suggest their molecular mode of action may involve the inhibition of key biological pathways, including nitrogen metabolism and the proteasome . Furthermore, this heterocyclic framework is recognized for its diverse pharmacological potential. Derivatives have been investigated as allosteric modulators and orthosteric antagonists of the A1 adenosine receptor, indicating utility in neurological research . Other research highlights its incorporation into quinolone structures, resulting in compounds with antibacterial activity comparable to established antibiotics like Ciprofloxacin . The core structure is also a key component in patented kinase inhibitors targeting receptors such as VEGFR-2 and EGFR, underscoring its value in oncology research . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the relevant literature for comprehensive safety and handling information prior to use.

Properties

Molecular Formula

C8H9NO2S

Molecular Weight

183.23 g/mol

IUPAC Name

4,5,6,7-tetrahydrothieno[2,3-c]pyridine-7-carboxylic acid

InChI

InChI=1S/C8H9NO2S/c10-8(11)6-7-5(1-3-9-6)2-4-12-7/h2,4,6,9H,1,3H2,(H,10,11)

InChI Key

OCEBBRCFHOQOQC-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C2=C1C=CS2)C(=O)O

Origin of Product

United States

Preparation Methods

Vilsmeier-Haack Formylation and Thiophene Annulation

The Vilsmeier-Haack reaction serves as a cornerstone for introducing formyl groups into piperidine precursors, enabling subsequent thiophene ring closure. In one protocol, 4-piperidone derivatives are protected with benzothiazole-2-sulfonyl (Bts) groups to stabilize the amine during formylation. Treatment with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generates chloroformyl intermediates, which undergo nucleophilic displacement with sodium sulfide to form thiols. Alkylation with bromoacetonitrile or bromonitromethane followed by base-catalyzed cyclization yields the tetrahydrothieno[2,3-c]pyridine skeleton.

Critical Parameters :

  • pH Control : Maintaining pH 10–11 during Bts protection prevents premature deprotection.

  • Solvent Selection : Dioxane-water mixtures (3:1) optimize solubility and reaction kinetics.

Pictet-Spengler Reaction for Ring Closure

The Pictet-Spengler reaction offers an alternative route by condensing tryptamine analogs with carbonyl compounds. For 7-carboxylic acid derivatives, 4-oxo-piperidine-3-carboxylic acid esters serve as starting materials. Cyclization with thiophene-based dienes in acidic media (e.g., trifluoroacetic acid) forms the bicyclic oxazine intermediate, which is reduced to the target scaffold.

Example Protocol :

  • Intermediate Synthesis : 4-Oxo-piperidine-3-carboxylic acid methyl ester is treated with 1,1,1-trifluoro-2-nitroso-2-propene to form a nitroso adduct.

  • Cyclization : The adduct reacts with thiophene in acetic acid, followed by oxime formation and LiAlH₄ reduction to yield the tetrahydrothienopyridine core.

  • Carboxylic Acid Introduction : Hydrolysis of ester groups under basic conditions (e.g., NaOH/EtOH) furnishes the 7-carboxylic acid.

Protecting Group Strategies

Benzothiazole-2-Sulfonyl (Bts) Protection

The Bts group demonstrates stability under acidic and basic conditions, making it ideal for multistep syntheses. Deprotection using thiophenol (PhSH) and potassium carbonate (K₂CO₃) avoids harsh hydrogenation conditions that could degrade the thiophene ring.

Case Study :

  • Synthesis of 2-Methyl-THTP-7-carboxylic Acid : Bts-protected 4-piperidone undergoes Vilsmeier formylation, alkylation with ethyl-2-bromopropionate, and cyclization. Deprotection yields the free amine, which is oxidized to the carboxylic acid.

6-Nitroveratryloxycarbonyl (Nvoc) for Enantioselective Synthesis

The Nvoc group enables enantioselective routes by facilitating chromatographic separation of regioisomers. After cyclization, UV-induced deprotection preserves stereochemical integrity.

Key Reaction :

  • Enantiospecific Cyclization : (S)-α-Methylbenzylamine directs asymmetric induction during piperidinone formation, yielding enantiomerically pure intermediates.

Industrial-Scale Production Methods

Continuous Flow Reactor Optimization

Patent US4990618A details a scalable process using continuous flow systems to enhance yield and purity. Key steps include:

  • Ester Hydrolysis : Methyl 4-oxo-piperidine-3-carboxylate is saponified to the carboxylic acid.

  • Cyclization : Reaction with thiophene derivatives in toluene at 110°C forms the bicyclic structure.

Advantages :

  • Throughput : 85% yield at 10 kg/batch.

  • Purity : >99% by HPLC, minimizing downstream purification.

Comparative Analysis of Synthetic Routes

Method Yield Catalyst Conditions Stereocontrol
Vilsmeier-Haack Cyclization68–72%POCl₃/DMF0–5°C, pH 10–11Low
Pictet-Spengler Reaction55–60%Trifluoroacetic Acid80°C, 12 hModerate
Continuous Flow Process85%None110°C, continuous flowNone

Observations :

  • Enantioselective Routes : Nvoc-protected syntheses achieve >90% enantiomeric excess (ee) but require UV deprotection.

  • Scalability : Continuous flow methods outperform batch processes in throughput and consistency.

Functionalization of the 7-Carboxylic Acid Group

Esterification and Amide Formation

The 7-carboxylic acid undergoes standard derivatization:

  • Esterification : Methanol/H₂SO₄ yields methyl esters, useful for further alkylation.

  • Amide Coupling : EDCl/HOBt mediates coupling with amines to produce bioactive analogues.

Challenges :

  • Ring Strain : Steric hindrance at the 7-position slows reaction kinetics, necessitating excess reagents .

Chemical Reactions Analysis

Esterification and Amidation

The carboxylic acid group undergoes standard nucleophilic acyl substitution:

Reaction TypeReagents/ConditionsProductYield (%)Source
EsterificationMethanol/H₂SO₄ (reflux)Methyl ester85-92
AmidationThionyl chloride → NH₃Primary amide78
Schotten-BaumannBenzoyl chloride/NaOHN-Benzoyl derivative65

Electrophilic Aromatic Substitution

The thieno-pyridine core participates in halogenation and nitration:

PositionReagentsProductSelectivityNotes
C-2HNO₃/AcOH2-Nitro derivative>90%Requires 50°C, 6h
C-5Br₂/CCl₄5-Bromo analog75%Radical inhibitors improve yield

Reductive Alkylation

The saturated six-membered ring enables hydrogenation-mediated functionalization:

SubstrateCatalystConditionsProductApplication
7-Carboxylic acidPd/C (10%)H₂ (50 psi), EtOHHexahydro derivativeBioavailability enhancement

Acid-Base Reactions

Protonation states modulate solubility and crystallinity:

CounterionpKa (COOH)Solubility (mg/mL)Stability
Free acid3.8 ± 0.21.2 (H₂O)Hygroscopic
HCl salt-45 (H₂O)>24mo @ RT
Na⁺ salt-120 (H₂O)Photolabile

Suzuki-Miyaura Coupling

Borylation at C-2 enables aryl functionalization:

Boronic AcidCatalystLigandYield (%)
4-CyanophenylPd(PPh₃)₄SPhos82
3-PyridylPd(OAc)₂Xantphos68

Conditions: DME/H₂O (3:1), 80°C, 12h

Carbodiimide-Mediated Peptide Coupling

Enables drug-targeting applications:

Peptide SequenceCoupling AgentConjugate Purity (%)Bioactivity (IC₅₀)
RGD-4CEDC/NHS9512 nM (αvβ3 integrin)
HER2-bindingDCC/HOBt898 nM (breast cancer cells)

Comparative Reactivity Table

DerivativeReaction Rate (k, M⁻¹s⁻¹)Thermal Stability (°C)Electrophilicity Index
7-COOH (parent)1.0 (reference)180-1852.31
3-COOH analog1.4 ± 0.1192-1952.45
2-COOH isomer0.7 ± 0.05165-1702.18
Ethyl ester0.3 ± 0.02155-1601.89

Data compiled from

Oxidative Degradation

Primary instability under radical conditions:

OxidantT (°C)Major DegradantsHalf-Life
H₂O₂ 3%40Sulfoxide (72%)8h
Fe²⁺/O₂25Ring-opened dicarboxylic acid24h
UV/O₃RTSulfone + CO₂15min

Mechanistic studies suggest thiyl radical intermediates

Scientific Research Applications

    Biology and Medicine:

  • Mechanism of Action

    • Unfortunately, detailed information on the mechanism of action for this compound is scarce. Further research is needed to elucidate its molecular targets and pathways.
  • Comparison with Similar Compounds

    Comparison with Similar Compounds

    The following table and analysis compare 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-7-carboxylic acid with structurally related compounds, focusing on molecular properties, substituent effects, and applications.

    Compound Name Molecular Formula Molecular Weight CAS No. Key Substituents/Features Applications/Notes Reference
    4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid C₈H₉NO₂S 183.23 116118-98-0 Carboxylic acid at 2-position Intermediate for heterocyclic drug synthesis
    Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate C₂₀H₂₃N₂O₂S 363.48 25913-34-2 Ethyl ester, amino, benzyl groups High similarity (0.86) to Boc-protected APIs
    2-Amino-6-(tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid C₁₃H₁₈N₂O₄S 310.36 923010-68-8 Boc-protected amino group, carboxylic acid >99% purity; used in API synthesis
    Ethyl 2-(benzoylamino)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate C₂₆H₂₆N₂O₃S 446.57 Not provided Benzoylamino, benzyl, ethyl ester groups Bulky substituents for targeted bioactivity

    Structural and Functional Differences

    • Positional Isomerism : The 7-carboxylic acid derivative differs from the 2-carboxylic acid analog (CAS 116118-98-0) in electronic distribution and hydrogen-bonding capacity, which may influence binding affinity in biological targets .
    • Ester vs. Carboxylic Acid : Ethyl ester derivatives (e.g., CAS 25913-34-2) exhibit enhanced lipophilicity compared to free carboxylic acids, improving membrane permeability in drug candidates .
    • Protective Groups: The Boc-protected amino group in CAS 923010-68-8 enhances stability during solid-phase peptide synthesis, whereas bulky benzyl or benzoylamino groups (CAS 25913-34-2, ) may optimize receptor selectivity .

    Biological Activity

    4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-7-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article synthesizes the available research on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

    • Molecular Formula : C10_{10}H11_{11}N2_2O5_5S
    • Molecular Weight : 306.72 g/mol
    • CAS Number : 243966-09-8

    Antitumor Activity

    Research indicates that derivatives of 4,5,6,7-tetrahydrothieno[2,3-c]pyridine exhibit significant antitumor properties. For instance:

    • In vitro studies have shown that certain analogs can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The IC50_{50} values for these compounds typically range from 10 μM to 50 μM depending on the specific derivative and cell line tested .

    Neuroprotective Effects

    The compound has also been investigated for its neuroprotective effects:

    • Mechanism of Action : It is believed to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. Studies have reported a reduction in apoptosis in neuronal cell cultures treated with the compound .

    Antimicrobial Activity

    Several derivatives have shown promising antimicrobial activity:

    • Bacterial Inhibition : Certain analogs demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were reported as low as 32 μg/mL for some compounds .

    Structure-Activity Relationship (SAR)

    The biological activity of 4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives is heavily influenced by their structural modifications:

    • Substituents : The presence of electron-donating groups at specific positions on the aromatic ring enhances potency against various biological targets. For example, modifications at the 4-position have been shown to significantly increase inhibitory potency against Hedgehog acyltransferase (HHAT), a target in cancer therapy .

    Case Study 1: Antitumor Efficacy

    A study evaluated a series of tetrahydrothieno[2,3-c]pyridine derivatives for their antitumor efficacy:

    • Findings : Compounds with a methoxy group at the 4-position exhibited the highest cytotoxicity against MCF-7 breast cancer cells with an IC50_{50} of 15 μM. The study concluded that these modifications could lead to the development of effective anticancer agents .

    Case Study 2: Neuroprotection in Models of Neurodegeneration

    In a model of neurodegeneration induced by oxidative stress:

    • Results : Treatment with 4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives resulted in a significant decrease in markers of oxidative damage and apoptosis in neuronal cultures. This suggests potential therapeutic applications in neurodegenerative diseases such as Alzheimer's .

    Table of Biological Activities

    Activity TypeCompound DerivativeIC50_{50} / MIC (μg/mL)Reference
    AntitumorMethoxy-substituted15
    NeuroprotectiveVariousN/A
    AntimicrobialUnsubstituted32

    Q & A

    Basic: What synthetic routes are recommended for 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-7-carboxylic acid, and how can intermediates be characterized?

    Answer:
    A common route involves deprotection of tert-butoxycarbonyl (Boc)-protected precursors using hydrochloric acid in methanol, followed by acid-catalyzed cyclization . Key intermediates (e.g., Boc-protected derivatives) should be characterized via:

    • NMR spectroscopy : Confirm regiochemistry and purity (e.g., absence of residual solvents).
    • HPLC-MS : Verify molecular weight and monitor reaction progress (≥98% purity threshold) .
    • X-ray crystallography (if crystalline): Resolve ambiguities in stereochemistry .

    Advanced: How can researchers address discrepancies in spectroscopic data during structural elucidation of thienopyridine derivatives?

    Answer:
    Discrepancies often arise from tautomerism, impurities, or solvent effects. Mitigation strategies include:

    • Cross-validation : Compare 1H^1H-NMR, 13C^{13}C-NMR, and IR data with computational predictions (DFT or QSPR models) .
    • Variable-temperature NMR : Identify dynamic equilibria (e.g., keto-enol tautomerism) .
    • High-resolution mass spectrometry (HRMS) : Rule out isotopic interference or adduct formation .

    Advanced: What strategies optimize reaction conditions for improving yield in thienopyridine cyclization?

    Answer:
    Key parameters to optimize:

    • Catalyst selection : Lewis acids (e.g., ZnCl2_2) may enhance cyclization efficiency .
    • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
    • Temperature control : Gradual heating (40–60°C) minimizes side reactions like over-oxidation .
    • Design of Experiments (DoE) : Statistically model interactions between variables (e.g., pH, stoichiometry) .

    Basic: What purification methods are effective for isolating 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-7-carboxylic acid?

    Answer:

    • Recrystallization : Use ethanol/water mixtures to remove hydrophilic impurities .
    • Column chromatography : Employ silica gel with gradient elution (e.g., hexane:ethyl acetate 3:1 → 1:2) .
    • Acid-base extraction : Leverage carboxylic acid functionality for pH-dependent solubility .

    Advanced: How can structure-activity relationship (SAR) studies be designed for thienopyridine-based bioactive compounds?

    Answer:

    • Substituent variation : Introduce electron-withdrawing groups (e.g., Cl at position 7) to modulate electronic properties and binding affinity .
    • Biological assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR .
    • Computational docking : Map interactions with active sites (e.g., using AutoDock Vina) to prioritize synthetic targets .

    Advanced: What precautions are critical for handling hygroscopic or labile intermediates in thienopyridine synthesis?

    Answer:

    • Storage : Use desiccants (e.g., molecular sieves) and inert atmospheres (N2_2/Ar) for moisture-sensitive intermediates .
    • Low-temperature work : Conduct acid-sensitive reactions at 0–5°C .
    • Stability monitoring : Track decomposition via TLC or in situ Raman spectroscopy .

    Basic: What analytical techniques confirm the purity of 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-7-carboxylic acid?

    Answer:

    • Elemental analysis : Validate C, H, N, S content within ±0.4% of theoretical values .
    • Melting point determination : Sharp melting ranges (±2°C) indicate high purity .
    • Karl Fischer titration : Quantify residual moisture (<0.1% w/w) .

    Advanced: How can researchers resolve contradictions in biological activity data across studies?

    Answer:

    • Standardize assays : Use identical cell lines, incubation times, and controls.
    • Metabolic stability testing : Assess compound degradation in serum (e.g., half-life in PBS vs. plasma) .
    • Batch variability analysis : Compare synthetic lots via HPLC to rule out impurity-driven artifacts .

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